molecular formula C28H19FN2O4 B8062964 4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B8062964
M. Wt: 466.5 g/mol
InChI Key: IZPMWFSVTDOCDI-UHFFFAOYSA-N
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Description

The compound 4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid (CAS: 916232-21-8, molecular formula: C₂₈H₁₉FN₂O₄) is a pyrazolone derivative featuring a benzyl group at position 3 and a methylidene-substituted furan moiety at position 4 of the pyrazole ring . Its structural complexity arises from the conjugation of aromatic systems (benzyl, fluorophenyl, and furan) and the electron-withdrawing 5-oxo group, which may influence electronic distribution and intermolecular interactions. The compound’s purity (98%) and commercial availability in milligram-to-gram quantities suggest its relevance in medicinal chemistry and crystallography studies .

Properties

IUPAC Name

4-[3-benzyl-4-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-5-oxopyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19FN2O4/c29-24-9-5-4-8-22(24)26-15-14-21(35-26)17-23-25(16-18-6-2-1-3-7-18)30-31(27(23)32)20-12-10-19(11-13-20)28(33)34/h1-15,17H,16H2,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPMWFSVTDOCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN(C(=O)C2=CC3=CC=C(O3)C4=CC=CC=C4F)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves multiple steps. One common method includes the condensation of 2-fluorobenzaldehyde with furan-2-carbaldehyde to form a furan ring. This intermediate is then reacted with benzylhydrazine to form the pyrazole ring. The final step involves the coupling of the pyrazole intermediate with benzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the carbonyl group in the pyrazole ring yields alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development, particularly as an anti-inflammatory or anti-cancer agent. Pyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. The presence of the furan and fluorophenyl groups may enhance the compound's potency and selectivity against specific targets.

Case Study: Anti-inflammatory Activity
Research has indicated that similar pyrazole derivatives exhibit significant anti-inflammatory activity by inhibiting COX enzymes. A study demonstrated that compounds with similar structural motifs reduced inflammation in animal models, suggesting that this compound could be explored for similar therapeutic effects .

Anticancer Research

The compound's ability to interact with various cellular pathways makes it a candidate for anticancer research. Studies have shown that compounds containing pyrazole and furan rings can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival.

Case Study: Cytotoxic Effects
In vitro studies on related compounds have revealed cytotoxic effects against various cancer cell lines, such as breast and colon cancer cells. These studies highlight the potential of this compound to be developed into a chemotherapeutic agent .

Material Science

Beyond biological applications, this compound may also find uses in material science due to its unique electronic properties. The presence of multiple aromatic systems can facilitate charge transfer processes, making it suitable for applications in organic electronics or as a dye in photovoltaic cells.

Research Insight: Organic Photovoltaics
Research on similar compounds has shown promising results in enhancing the efficiency of organic solar cells. The incorporation of such compounds into device architectures could lead to improved light absorption and charge transport properties .

Summary of Findings

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAnti-inflammatory and anticancer propertiesStudies on pyrazole derivatives
Material ScienceEnhanced electronic properties for photovoltaicsResearch on organic solar cells

Mechanism of Action

The mechanism of action of 4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Bioactivity (Inferred) Reference
Target Compound C₂₈H₁₉FN₂O₄ 466.46 g/mol 3-Benzyl, 4-(5-(2-fluorophenyl)furan-2-yl)methylidene Pyrazolone, Benzoic acid Potential anti-inflammatory/enzyme inhibition
4-[3-(4-Hydroxyphenyl)-5-Aryl-Pyrazol-1-yl]Benzenesulfonamide () C₁₅H₁₃N₃O₃S 315.34 g/mol 4-Hydroxyphenyl, benzenesulfonamide Pyrazoline, Sulfonamide Carbonic anhydrase inhibition, cytotoxicity
4-(5-{[1-(4-Fluorophenyl)-3-Methyl-5-Oxo-Pyrazol-4-ylidene]Methyl}Furan-2-yl)Benzoic Acid () C₂₂H₁₅FN₂O₄ 390.36 g/mol 4-Fluorophenyl, methyl Pyrazolone, Benzoic acid Enzyme inhibition (structural analogy)
4-{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)Oxy]Phenyl}-1-Phenyl-Pyrazol-4-yl)Methylene]-4-Oxo-2-Thioxo-Thiazolidin-3-yl}Butanoic Acid () C₃₄H₂₅FN₂O₄S₂ 632.69 g/mol Thiazolidinone, butanoic acid Thiazolidinone, Carboxylic acid Antidiabetic (analogy to thiazolidinediones)

Key Observations:

The benzoic acid group (target) versus benzenesulfonamide () alters acidity and hydrogen-bonding capacity, impacting target selectivity (e.g., carbonic anhydrase vs. cyclooxygenase inhibition) .

Ring Systems: The pyrazolone core (target) is structurally distinct from thiazolidinone (), which is associated with antidiabetic activity . The furan ring in the target compound may confer rigidity and π-π stacking interactions, unlike thiophene analogs, which exhibit different electronic properties .

Bioactivity and Therapeutic Potential

  • Enzyme Inhibition : The benzoic acid moiety in the target compound may mimic NSAIDs (e.g., aspirin), implying anti-inflammatory applications. Fluorine’s electronegativity could enhance binding to enzymatic active sites .
  • Antidiabetic Activity: Thiazolidinone derivatives () act as PPARγ agonists. While the target lacks this ring, its pyrazolone core may interact with alternative metabolic targets .

Biological Activity

The compound 4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22FN3O3C_{24}H_{22}FN_3O_3, with a molecular weight of approximately 409.45 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one in focus have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that derivatives exhibited growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .

Table 1: Anticancer Activity of Related Pyrazole Compounds

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties, as many pyrazole derivatives are known to inhibit pro-inflammatory cytokines. Research indicates that related compounds can reduce inflammation markers in animal models, suggesting that our compound may also exhibit similar effects .

Antibacterial Activity

The biological profile of pyrazole compounds often includes antibacterial activity. Studies have reported significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown minimum inhibitory concentrations (MIC) as low as 8 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Pyrazole Derivatives

CompoundBacteriaMIC (µg/mL)
Compound DS. aureus8
Compound EE. coli16

The exact mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Pathways : The pyrazole moiety may interact with key enzymes involved in cell proliferation and inflammation.
  • Modulation of Signaling Pathways : The compound could modulate pathways such as NF-kB and MAPK that are critical in inflammatory responses and cancer progression.

Case Studies

Several studies have evaluated the biological activity of compounds structurally similar to This compound :

  • Study on Anticancer Effects : A recent study assessed the anticancer effects of a related pyrazole derivative on human liver cancer cells, reporting a significant reduction in cell viability after treatment with IC50 values indicating potent activity.
  • Anti-inflammatory Assessment : Another study investigated the anti-inflammatory properties in a rat model of arthritis, showing reduced swelling and inflammatory markers post-treatment with a similar pyrazole derivative.

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